CYP 2D6 Inhibition Liability Reduction: 5,6,7,8-Tetrahydro-1,6-naphthyridine vs. Tetrahydroisoquinoline (TIQ15) Scaffold
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold exhibits substantially reduced CYP 2D6 enzyme inhibition compared to the tetrahydroisoquinoline (TIQ15) core from which it was derived. Introducing a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline ring to generate the 5,6,7,8-tetrahydro-1,6-naphthyridine series greatly diminished CYP 2D6 inhibitory activity [1]. This reduction mitigates a major liability associated with the tetrahydroisoquinoline chemotype, which had demonstrated significant CYP 2D6 inhibition [1].
| Evidence Dimension | CYP 2D6 enzyme inhibition |
|---|---|
| Target Compound Data | Greatly reduced CYP 2D6 inhibition |
| Comparator Or Baseline | Tetrahydroisoquinoline (TIQ15) scaffold: Significant CYP 2D6 inhibition |
| Quantified Difference | Qualitative reduction from significant inhibition to greatly reduced inhibition |
| Conditions | Biochemical CYP 2D6 inhibition assay, comparative scaffold profiling |
Why This Matters
Reduced CYP 2D6 inhibition translates to lower drug-drug interaction risk, a critical selection criterion for lead optimization programs requiring clean safety pharmacology profiles.
- [1] Jecs E, et al. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. J Med Chem. 2022;65(5):4058-4084. View Source
